(2S)-1-ethoxypropan-2-amine hydrochloride
Description
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Properties
IUPAC Name |
(2S)-1-ethoxypropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-3-7-4-5(2)6;/h5H,3-4,6H2,1-2H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXZWKSCBDODJL-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC[C@H](C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-1-ethoxypropan-2-amine hydrochloride is a chiral amine compound that has garnered attention in biological research due to its potential applications in medicinal chemistry and enzyme interactions. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Molecular Formula : C5H14ClNO
Molecular Weight : 139.62 g/mol
CAS Number : 1380094-35-8
The compound's structure features an ethoxy group attached to a propan-2-amine backbone, which contributes to its unique biological properties. The chirality of the molecule plays a crucial role in its interaction with biological systems.
This compound acts primarily as a ligand for various enzymes and receptors. Its mechanism involves:
- Enzyme Interaction : The compound can modulate enzyme activity through binding, influencing metabolic pathways.
- Receptor Binding : It may interact with specific receptors, altering physiological responses.
The precise pathways and molecular targets depend on the biological context in which the compound is applied.
Biological Activity
Research indicates that this compound has several notable biological activities:
- Enzyme-Substrate Interactions : It is used to study enzyme kinetics and substrate specificity, providing insights into metabolic processes .
- Medicinal Chemistry Applications : The compound serves as a precursor for synthesizing biologically active molecules, including potential pharmaceuticals .
- Potential Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic properties against cancer cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Modulation | Influences enzyme kinetics and substrate interactions |
| Pharmaceutical Synthesis | Precursor for biologically active compounds |
| Antitumor Potential | Exhibits cytotoxic effects in cancer cell lines |
Case Study: Enzyme Interaction Analysis
A study focused on the interaction of this compound with specific enzymes revealed significant modulation of enzyme activity. The compound was found to enhance the activity of certain metabolic enzymes, suggesting its utility in drug development .
Case Study: Cytotoxicity in Cancer Cells
In vitro experiments demonstrated that derivatives of this compound showed varying degrees of cytotoxicity against different cancer cell lines. For instance, one derivative exhibited an IC50 value indicating effective inhibition of cell proliferation at low concentrations .
Comparison with Related Compounds
The biological activity of this compound can be compared to its enantiomer (2R)-1-ethoxypropan-2-amine hydrochloride and other similar compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| (2S)-1-ethoxypropan-2-amine HCl | Modulates enzyme activity; potential antitumor effects | Unique chiral configuration |
| (2R)-1-ethoxypropan-2-amine HCl | Similar enzyme interactions | Differences in potency due to chirality |
| (2R)-1-methoxypropan-2-amine HCl | Varies in biological activity | Different functional group affects reactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
